Aluminum cation

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The aluminum cation, denoted as ( \text{Al}^{3+} ), is a positively charged ion of aluminum. Aluminum is a lightweight, silvery-white metal that belongs to Group 13 of the periodic table. It is the most abundant metallic element in the Earth’s crust and is widely used in various industries due to its favorable properties such as low density, high thermal conductivity, and resistance to corrosion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The aluminum cation can be prepared through various synthetic routes. One common method involves the dissolution of aluminum metal in acids such as hydrochloric acid or sulfuric acid, resulting in the formation of aluminum chloride or aluminum sulfate, respectively. The reactions are as follows: [ 2 \text{Al} + 6 \text{HCl} \rightarrow 2 \text{AlCl}_3 + 3 \text{H}_2 ] [ 2 \text{Al} + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Al}_2(\text{SO}_4)_3 + 3 \text{H}_2 ]

Industrial Production Methods

Industrially, aluminum cations are produced through the Bayer process, which involves the extraction of aluminum oxide from bauxite ore. The aluminum oxide is then dissolved in molten cryolite and subjected to electrolysis in the Hall-Héroult process to produce aluminum metal. The aluminum metal can subsequently be converted to aluminum cations through reactions with acids .

Analyse Chemischer Reaktionen

Types of Reactions

The aluminum cation undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: Aluminum cations can participate in redox reactions, where they can be reduced to aluminum metal.

Substitution Reactions: Aluminum cations can undergo substitution reactions with other cations or anions to form different compounds.

Complexation Reactions: Aluminum cations can form complexes with ligands such as water, ammonia, and halides.

Common Reagents and Conditions

Common reagents used in reactions involving aluminum cations include acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide), and ligands (e.g., ammonia, halides). The conditions for these reactions vary depending on the desired products and can include varying temperatures, pressures, and concentrations .

Major Products Formed

Major products formed from reactions involving aluminum cations include aluminum hydroxide, aluminum chloride, aluminum sulfate, and various aluminum complexes. For example: [ \text{Al}^{3+} + 3 \text{OH}^- \rightarrow \text{Al(OH)}_3 ] [ \text{Al}^{3+} + 3 \text{Cl}^- \rightarrow \text{AlCl}_3 ]

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, aluminum cations are used as catalysts in various organic reactions, including polymerization and Friedel-Crafts reactions. They are also used in the synthesis of other aluminum compounds and as a Lewis acid in various chemical processes .

Biology and Medicine

In biology and medicine, aluminum cations are used in antacids to neutralize stomach acid and relieve heartburn. They are also used in vaccines as adjuvants to enhance the immune response .

Industry

In industry, aluminum cations are used in water treatment processes to remove impurities through coagulation and flocculation. They are also used in the production of ceramics, glass, and other materials .

Wirkmechanismus

The mechanism of action of aluminum cations varies depending on their application. In antacids, aluminum cations neutralize hydrochloric acid in the stomach by forming aluminum chloride and water. In vaccines, aluminum cations act as adjuvants by stimulating the immune system to produce a stronger response to the antigen .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to aluminum cations include other Group 13 cations such as gallium cations (( \text{Ga}^{3+} )) and indium cations (( \text{In}^{3+} )). These cations share similar chemical properties due to their position in the periodic table .

Uniqueness

The aluminum cation is unique due to its high abundance, low density, and high reactivity. Unlike gallium and indium, aluminum is more readily available and less expensive, making it more widely used in various applications. Additionally, aluminum’s ability to form a protective oxide layer makes it highly resistant to corrosion .

Eigenschaften

CAS-Nummer |

22537-23-1 |

|---|---|

Molekularformel |

Al+3 |

Molekulargewicht |

26.981538 g/mol |

IUPAC-Name |

aluminum(3+) |

InChI |

InChI=1S/Al/q+3 |

InChI-Schlüssel |

REDXJYDRNCIFBQ-UHFFFAOYSA-N |

SMILES |

[Al+3] |

Kanonische SMILES |

[Al+3] |

Andere CAS-Nummern |

22537-23-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

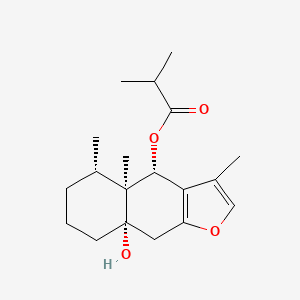

![[(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-diacetyloxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylpropanoate](/img/structure/B1215890.png)